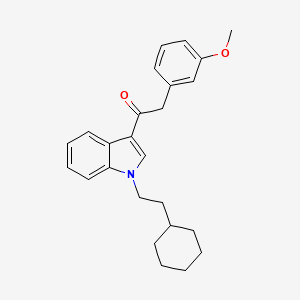

![molecular formula C2H4O2 B583812 [1-13C]Glycolaldehyde CAS No. 71122-42-4](/img/structure/B583812.png)

[1-13C]Glycolaldehyde

Vue d'ensemble

Description

“[1-13C]Glycolaldehyde” is an isotope labelled version of glycoaldehyde . Glycoaldehyde is one of the simplest sugar-related molecules and is the precursor molecule of various significant compounds including amino acid glycine .

Synthesis Analysis

Glycolaldehyde can be produced from xylonic acid by Enterobacter cloacae . Xylonic acid is converted to 2-dehydro-3-deoxy-D-pentonate catalyzed by D-xylonic acid dehydratase. 2-Dehydro-3-deoxy-D-pentonate is then converted to form pyruvate and glycolaldehyde, a reaction catalyzed by an aldolase .Molecular Structure Analysis

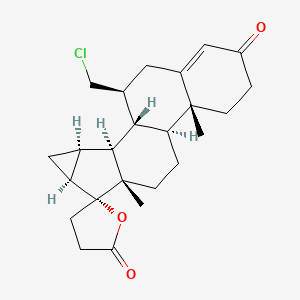

Glycolaldehyde is the organic compound with the formula HOCH2−CHO . It is the smallest possible molecule that contains both an aldehyde group (−CH=O) and a hydroxyl group (−OH) . The glycolaldehyde molecule contains a total of 7 bonds. There are 3 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 aldehyde (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis

The radiolysis of aqueous solutions of glycolaldehyde mainly produces the linear dimer known as eritriol and a sugar-like compound with six carbon atoms . In methanol solution, glycolaldehyde hemiacetal (GAHA) is a dominant component .Physical And Chemical Properties Analysis

“[1-13C]Glycolaldehyde” is soluble in water . Its molecular weight is 61.05 .Applications De Recherche Scientifique

Organic Synthesis

Glycolaldehyde is used in organic synthesis, particularly in the synthesis of 2,3-dihydrofurans . A three-component reaction of glycolaldehyde, indole, and a 1,3-dicarbonyl compound was developed to synthesize a class of 3-(indol-3-yl)-2,3-dihydrofurans . Two catalytic systems were proved to be effective: (a) Sc(OTf)3/nitromethane and (b) Ni(ClO4)2·6H2O/acetonitrile .

Bio-based Chemicals

Glycolaldehyde is a biomass-derived chemical compound available from cellulose or glucose . It has been used towards value-added chemicals .

Advanced Glycation End Products (AGEs)

Glycolaldehyde is a precursor of advanced glycation end products (AGEs) . It is produced through a nonenzymatic mechanism with proteins and short-chain aldehydes, including carbonyl adducts, such as methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone in Maillard reactions .

Green Chemistry

The use of bio-based glycolaldehyde aqueous solution in organic synthesis contributes to the principles of green chemistry . The reaction can be performed in organic solvents .

Catalyst Systems

Glycolaldehyde is used in the development of catalyst systems . For example, Sc(OTf)3/nitromethane and Ni(ClO4)2·6H2O/acetonitrile were proved to be effective when using glycolaldehyde diethyl acetal as a glycolaldehyde source .

Deep Eutectic Solvent (DES) Development

A deep eutectic solvent (DES) was developed using FeCl3·6H2O and meglumine (N-methylglucamine) as precursors to enable the use of an aqueous solution of glycolaldehyde . This DES was found to be an efficient and water-compatible promoting medium for the abovementioned three-component reaction .

Mécanisme D'action

Target of Action

[1-13C]Glycolaldehyde, a radiolabelled isotope of glycoaldehyde , primarily targets proteins in the body. It is known to interact with proteins such as the receptor for advanced glycation end products (RAGE) . RAGE is a cell surface receptor that plays a crucial role in cellular processes such as inflammation and cell survival .

Mode of Action

[1-13C]Glycolaldehyde interacts with its targets through a process known as the Maillard reaction . This is a non-enzymatic reaction between reducing sugars and amino structures in amino acids or proteins . The interaction of [1-13C]Glycolaldehyde with RAGE leads to the production of advanced glycation end products (AGEs) . AGEs are formed following the reversible formation of Schiff bases between carbonyl and free amino groups . This interaction results in changes such as increased production of RAGE and reactive oxygen species (ROS), and disruption of insulin signaling and glucose uptake .

Biochemical Pathways

The interaction of [1-13C]Glycolaldehyde with proteins affects various biochemical pathways. One such pathway is the Dahms pathway, where the conversion of xylose into each mole of glycolaldehyde generates one mole of NADH . Another affected pathway is the adipogenesis pathway, where [1-13C]Glycolaldehyde increases the expression of adipogenic genes in a dose-dependent manner .

Pharmacokinetics

It is known that [1-13c]glycolaldehyde is soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of [1-13C]Glycolaldehyde.

Result of Action

The action of [1-13C]Glycolaldehyde leads to several molecular and cellular effects. It increases the production of RAGE and ROS , disrupts insulin signaling and glucose uptake , and stimulates lipid metabolism . These effects can lead to conditions such as obesity, arteriosclerosis, cardiovascular disease, and diabetes .

Action Environment

The action of [1-13C]Glycolaldehyde can be influenced by various environmental factors. For instance, the presence of glucose can inhibit the uptake and metabolism of [1-13C]Glycolaldehyde . Additionally, the physiological concentration of [1-13C]Glycolaldehyde, estimated to range from 0.2 to 2 mM, can also affect its action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNASOHLSPBMP-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH]=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724572 | |

| Record name | Hydroxy(1-~13~C)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-13C]Glycolaldehyde | |

CAS RN |

71122-42-4 | |

| Record name | Hydroxy(1-~13~C)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)